molecular formula C16H25N B13192411 Benzyl[2-(4-methylcyclohexyl)ethyl]amine

Benzyl[2-(4-methylcyclohexyl)ethyl]amine

Cat. No.: B13192411
M. Wt: 231.38 g/mol
InChI Key: PDRJJENQJZJHJD-UHFFFAOYSA-N
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Description

Benzyl[2-(4-methylcyclohexyl)ethyl]amine is an organic compound with the molecular formula C16H25N It is a derivative of benzylamine, where the benzyl group is attached to a 2-(4-methylcyclohexyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-(4-methylcyclohexyl)ethyl]amine typically involves the reaction of benzylamine with 2-(4-methylcyclohexyl)ethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(4-methylcyclohexyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Amine oxides, nitriles.

    Reduction: Primary amines, hydrocarbons.

    Substitution: Halogenated benzyl derivatives, alkylated amines.

Scientific Research Applications

Benzyl[2-(4-methylcyclohexyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[2-(4-methylcyclohexyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog with a benzyl group attached to an amine.

    Cyclohexylamine: Contains a cyclohexyl group attached to an amine.

    Methylcyclohexylamine: Similar structure but with a methyl group on the cyclohexyl ring.

Uniqueness

Benzyl[2-(4-methylcyclohexyl)ethyl]amine is unique due to the presence of both a benzyl group and a 2-(4-methylcyclohexyl)ethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

N-benzyl-2-(4-methylcyclohexyl)ethanamine

InChI

InChI=1S/C16H25N/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3

InChI Key

PDRJJENQJZJHJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCNCC2=CC=CC=C2

Origin of Product

United States

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